molecular formula C15H21BO5 B1356593 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate CAS No. 917757-44-9

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate

Cat. No. B1356593
M. Wt: 292.14 g/mol
InChI Key: XNQOYRPBJQKOGV-UHFFFAOYSA-N
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Description

“2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate” is an organic boron compound . It is a colorless liquid at room temperature and is relatively stable . This compound is often used as an organic boron reagent and plays a key role in the formation of C-C bonds, oxidation, and reduction reactions .


Synthesis Analysis

The synthesis of this compound can be achieved through nucleophilic and amidation reactions . It is also employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .


Molecular Structure Analysis

The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

This compound is often used as a boronic ester synthesis reagent . It plays a key role in the formation of C-C bonds, oxidation, and reduction reactions .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C11H23BO2 and a molecular weight of 158 . It has a density of 0.9642 g/mL at 25 °C, a boiling point of 120°C at 228mm, and a refractive index of 1.4096 .

Scientific Research Applications

Crystal Structure and DFT Study

A study by Huang et al. (2021) focused on the synthesis and crystal structure analysis of compounds related to 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate. They used a three-step substitution reaction for synthesis and confirmed structures through various spectroscopic methods and X-ray diffraction. The study employed Density Functional Theory (DFT) to calculate molecular structures, providing insights into their physicochemical properties (Huang et al., 2021).

Synthesis and Biological Evaluation

Das et al. (2011) synthesized boron-containing compounds, including derivatives similar to the chemical . They aimed to explore their potential as Hepatocyte Growth Factor-mimetic agents. The synthesis involved reactions like Miyaura borylation, indicating the chemical’s utility in creating biologically active compounds (Das, Tang, & Sanyal, 2011).

Prochelator and Cytoprotection Studies

Wang and Franz (2018) studied a prodrug version of a metal chelator, which included a boronate group similar to the compound . Their research provided insights into hydrolytic stability, conversion efficiency of the prochelator to chelator, and its role in protecting cells under oxidative stress (Wang & Franz, 2018).

Boronated Phosphonium Salts Research

Morrison et al. (2010) conducted a study on boronated phosphonium salts, which involved compounds structurally related to 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate. The research provided insights into their synthesis, structural characterization, cytotoxicity, and potential for cellular uptake, highlighting the compound's relevance in biological and medical research (Morrison et al., 2010).

Safety And Hazards

The compound is relatively stable under normal conditions, but it should be stored away from oxidizing agents . It is also moisture sensitive . Proper protective measures should be taken when handling this compound, such as wearing gloves, eyeshields, and protective clothing .

Future Directions

The compound has a wide range of applications in pharmacy and biology . It is not only an important intermediate in organic synthesis, but it can also be used as enzyme inhibitors or specific ligand drugs . In addition, it can be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

properties

IUPAC Name

[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO5/c1-10(17)19-13-9-11(7-8-12(13)18-6)16-20-14(2,3)15(4,5)21-16/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQOYRPBJQKOGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590347
Record name 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate

CAS RN

917757-44-9
Record name 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetoxy-4-methoxybenzeneboronic acid, pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Lu, D Wang, A Zhang - The Journal of Organic Chemistry, 2019 - ACS Publications
A visible light-promoted difluoroalkylation reaction of arenes or heterocycles, using triaryl phosphine as the catalyst and difluoroalkyl iodide as the alkylating agent, is presented. The …
Number of citations: 47 pubs.acs.org

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